molecular formula C15H21NO2 B1304384 4-(3-(piperidin-1-yl)propoxy)benzaldehyde CAS No. 82625-46-5

4-(3-(piperidin-1-yl)propoxy)benzaldehyde

Cat. No.: B1304384
CAS No.: 82625-46-5
M. Wt: 247.33 g/mol
InChI Key: LKFZIDIRWPHNEA-UHFFFAOYSA-N
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Description

4-(3-(piperidin-1-yl)propoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperidine ring via a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(piperidin-1-yl)propoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-chloropropylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the piperidinylpropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-(piperidin-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(piperidin-1-yl)propoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(piperidin-1-yl)propoxy)benzaldehyde is not well-defined, but it is believed to exert its effects through interactions with specific molecular targets. For instance, its derivatives have been shown to interact with enzymes and receptors involved in various biological pathways. The piperidine moiety is known to enhance the compound’s ability to cross biological membranes and interact with central nervous system targets .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperidinyl)benzaldehyde: A structurally similar compound where the piperidine ring is directly attached to the benzaldehyde moiety without the propoxy linker.

    4-(3-Piperidin-1-ylpropoxy)benzoic acid: An oxidized derivative of 4-(3-(piperidin-1-yl)propoxy)benzaldehyde.

    4-(3-Piperidin-1-ylpropoxy)benzyl alcohol: A reduced derivative of this compound.

Uniqueness

This compound is unique due to the presence of the propoxy linker, which provides additional flexibility and potential for interactions with biological targets. This structural feature can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable scaffold for drug development .

Properties

IUPAC Name

4-(3-piperidin-1-ylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-13-14-5-7-15(8-6-14)18-12-4-11-16-9-2-1-3-10-16/h5-8,13H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFZIDIRWPHNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377578
Record name 4-(3-piperidin-1-ylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82625-46-5
Record name 4-(3-piperidin-1-ylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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